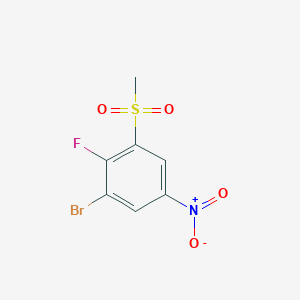

3-Bromo-2-fluoro-5-nitrophenyl methyl sulphone

Overview

Description

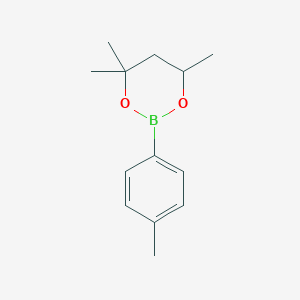

3-Bromo-2-fluoro-5-nitrophenyl methyl sulphone is a chemical compound with the CAS Number: 1445995-73-2 . It has a molecular weight of 298.09 and its IUPAC name is 1-bromo-2-fluoro-3-(methylsulfonyl)-5-nitrobenzene . The compound is solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5BrFNO4S/c1-15(13,14)6-3-4(10(11)12)2-5(8)7(6)9/h2-3H,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a solid at ambient temperature . It has a molecular weight of 298.09 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Synthetic Approaches and Applications

Advanced Synthetic Methods : A novel synthetic pathway towards α-fluoro-β-arylvinyl sulfones has been developed, demonstrating the potential of related compounds as intermediates in organic synthesis. These compounds exhibit high stereoselectivity and yields, serving as efficient dienophiles in Diels–Alder reactions. This highlights their role in constructing complex molecular architectures, which could have implications in materials science and pharmaceutical chemistry (Shastin et al., 2008).

Cascade Reactive Sequences : The development of cascade reactions starting from related bromo-fluoro compounds has been reported, leading to the synthesis of 2-aryl-3-fluoro-5-silylthiophenes. These sequences involve novel SN2' type reactions and sigmatropic rearrangements, underscoring the utility of these compounds in constructing heterocyclic structures with potential applications in organic electronics and pharmacology (Hirotaki & Hanamoto, 2013).

Phenothiazine Derivatives : Research into the Smiles rearrangement of bromo-nitro diphenyl sulfides has led to the synthesis of 3-bromo-1-methyl phenothiazines. These compounds are of interest due to their diverse biological activities, suggesting potential applications in medicinal chemistry, particularly in the development of new therapeutic agents (Gautam et al., 2000).

Marine Natural Product Derivatives : The isolation of bromophenol derivatives from marine sources and their structural elucidation showcases the interest in bromo-fluoro-nitro compounds in natural product chemistry. While the direct relation to 3-Bromo-2-fluoro-5-nitrophenyl methyl sulphone might be tangential, it emphasizes the broader context of halogenated compounds in drug discovery and development (Zhao et al., 2004).

Electrochemical Studies : Investigations into the electrochemical behavior of related aryl sulfones have provided insights into the radical anion formation and subsequent reactions. This research is relevant for understanding the electrochemical properties of sulfone compounds, which could inform their use in organic synthesis and potentially in the development of new materials (Pilard et al., 2001).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H302+H312+H332;H315;H319;H335, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation and may cause respiratory irritation . The precautionary statement is P280, which means protective gloves/protective clothing/eye protection/face protection should be worn .

Properties

IUPAC Name |

1-bromo-2-fluoro-3-methylsulfonyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO4S/c1-15(13,14)6-3-4(10(11)12)2-5(8)7(6)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVOFNPXNVSLCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[b]thiophene-2-carboxylic acid, 4-bromo-6-cyano-, methyl ester](/img/structure/B1379908.png)

![5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B1379909.png)

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride](/img/structure/B1379913.png)

![[(5-Bromopyridin-2-yl)carbamothioyl]carbamic acid](/img/structure/B1379914.png)

![Butyl(methyl){[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}amine](/img/structure/B1379916.png)

![6-Chlorothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1379918.png)

![2-(6-bromopyridin-3-yl)-6-chloro-1H-benzo[d]imidazole](/img/structure/B1379922.png)

![3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile](/img/structure/B1379925.png)